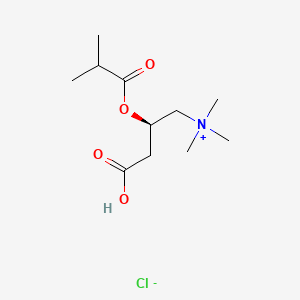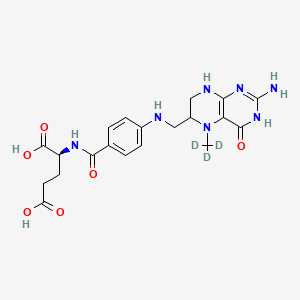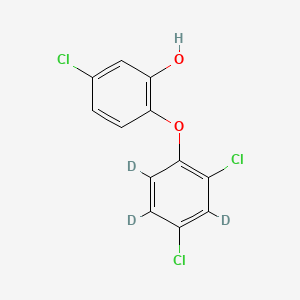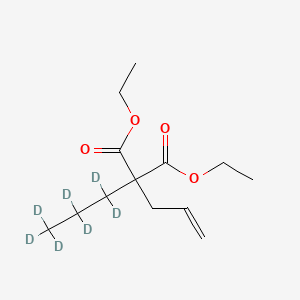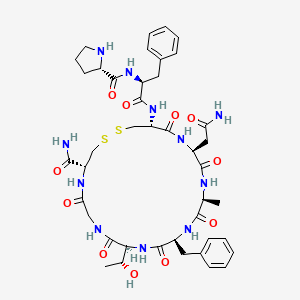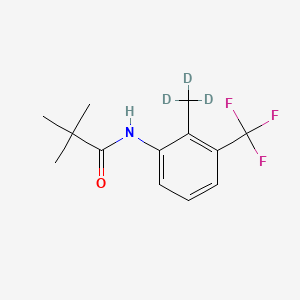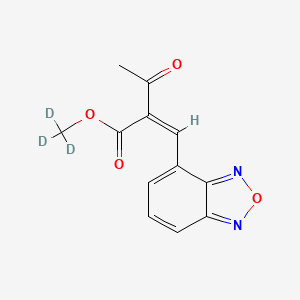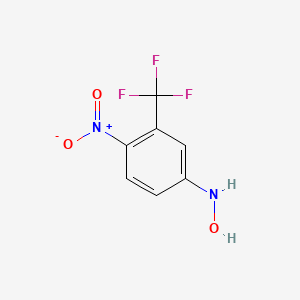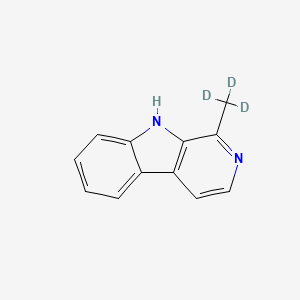
Harman-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trideuteriomethyl)-9H-pyrido[3,4-b]indole is a deuterated derivative of pyridoindole, a compound that features a fused bicyclic structure consisting of a pyridine ring fused to an indole ring. Deuterium, a stable isotope of hydrogen, is incorporated into the methyl group, which can influence the compound’s chemical and physical properties. This compound is of interest in various fields due to its unique structural and isotopic characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Harman-d3 typically involves the introduction of deuterium into the methyl group of a pyridoindole precursor. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method involves the reaction of aryl hydrazines, ketones, and alkyl halides under microwave irradiation to produce the desired indole derivatives . The use of deuterated reagents, such as deuterated methyl iodide, can introduce the trideuteriomethyl group into the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trideuteriomethyl)-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridoindoles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted indole derivatives.
Applications De Recherche Scientifique
1-(Trideuteriomethyl)-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying isotopic effects in chemical reactions.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways involving indole derivatives.
Medicine: Deuterated compounds are often investigated for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, with enhanced properties due to the presence of deuterium.
Mécanisme D'action
The mechanism of action of Harman-d3 involves its interaction with molecular targets and pathways. The presence of deuterium can influence the compound’s binding affinity and metabolic stability. The compound may act on specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(Trideuteriomethyl)-9H-pyrido[3,4-b]indole can be compared with other similar compounds, such as:
1-Methyl-9H-pyrido[3,4-b]indole: The non-deuterated analog, which may have different metabolic and pharmacokinetic properties.
1-(Trideuteriomethyl)-indole: A simpler deuterated indole derivative, which lacks the fused pyridine ring.
9H-pyrido[3,4-b]indole: The parent compound without the methyl group, which may exhibit different reactivity and biological activity.
The uniqueness of Harman-d3 lies in the presence of the trideuteriomethyl group, which can enhance its stability and alter its interaction with biological targets.
Propriétés
IUPAC Name |
1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFDQSOCUJVVGF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=NC=CC2=C1NC3=CC=CC=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675916 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216708-84-7 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

